molecular formula C12H18N4O3S B2569085 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1226436-80-1

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2569085
CAS RN: 1226436-80-1
M. Wt: 298.36
InChI Key: SJZWAZFSMNKJAL-UHFFFAOYSA-N
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Description

The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, an isoxazole ring, and a sulfonamide group. These functional groups are common in many biologically active compounds and pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonamide would likely make it soluble in polar solvents .

Scientific Research Applications

Antibacterial and Antifungal Agents

Research on novel heterocyclic compounds containing a sulfonamido moiety has demonstrated potential antibacterial properties, highlighting the compound's relevance in addressing antibiotic resistance. Compounds synthesized with related structures have shown significant activities against various bacterial strains, underscoring their potential as novel antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Additionally, studies on sulfonamide derivatives have reported good antifungal activity against different fungal strains, suggesting their utility in antifungal drug development (Badgujar, More, & Meshram, 2018).

Antitumor Agents

Sulfonamide 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro antitumor activity. Notably, certain compounds in this category exhibited significant anticancer activity against the MCF-7 cancer cell line, revealing the potential of sulfonamide derivatives in cancer therapy (Elgogary, Khidre, & El-Telbani, 2020).

Antioxidant Agents

The synthesis and evaluation of sulfonamide derivatives containing heterocyclic rings have also been explored for their antioxidant activities. These compounds have shown significant inhibitory potentials and potent antioxidant properties, indicating their potential in oxidative stress-related disease management (Pillai et al., 2019).

Carbonic Anhydrase Inhibitors

The development of sulfonamide-based compounds as carbonic anhydrase inhibitors highlights their potential in treating conditions like glaucoma, epilepsy, and edema. Recent studies have synthesized new derivatives exhibiting potent inhibitory activity against carbonic anhydrase isoenzymes, suggesting their therapeutic utility in related disorders (Kucukoglu et al., 2016).

Polymeric Material Modification

Research involving the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including sulfonamide derivatives, has shown improved thermal stability and biological activity. These modifications enhance the material's application in medical fields, such as drug delivery systems and wound dressing materials (Aly & El-Mohdy, 2015).

Mechanism of Action

The mechanism of action would depend on the biological or chemical process that the compound is involved in. For instance, many drugs with a pyrazole ring are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-8-7-9(2)16(14-8)6-5-13-20(17,18)12-10(3)15-19-11(12)4/h7,13H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZWAZFSMNKJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=C(ON=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

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